molecular formula C20H14N2O4S B15008118 6-methoxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

6-methoxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B15008118
M. Wt: 378.4 g/mol
InChI Key: ITHUGIBATRJKEJ-UHFFFAOYSA-N
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Description

6-methoxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: Methoxylation can be performed using methanol and a suitable catalyst.

    Formation of the Thiazole Ring: This can be synthesized through the reaction of a phenyl-substituted thioamide with a haloketone.

    Coupling Reaction: The final step involves coupling the chromene core with the thiazole derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer, diabetes, and neurodegenerative disorders.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-methoxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2H-chromene-3-carboxamide derivatives: These compounds share a similar core structure and might exhibit comparable biological activities.

    Thiazole derivatives: Known for their diverse pharmacological properties, including antimicrobial and anticancer activities.

Uniqueness

The uniqueness of 6-methoxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide lies in its specific combination of functional groups, which might confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H14N2O4S

Molecular Weight

378.4 g/mol

IUPAC Name

6-methoxy-2-oxo-N-(4-phenyl-1,3-thiazol-2-yl)chromene-3-carboxamide

InChI

InChI=1S/C20H14N2O4S/c1-25-14-7-8-17-13(9-14)10-15(19(24)26-17)18(23)22-20-21-16(11-27-20)12-5-3-2-4-6-12/h2-11H,1H3,(H,21,22,23)

InChI Key

ITHUGIBATRJKEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4

Origin of Product

United States

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